molecular formula C21H28N2O4S2 B6512348 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951573-19-6

2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512348
CAS No.: 951573-19-6
M. Wt: 436.6 g/mol
InChI Key: AZJUBPANIMXXKL-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a sulfonamide group attached to a tetrahydroquinoline ring, indicative of its versatile chemical properties and potential therapeutic significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide generally involves multi-step organic synthesis:

  • Synthesis of the Tetrahydroquinoline Core: : Typically achieved via hydrogenation of quinoline derivatives under specific catalytic conditions (e.g., palladium on carbon) in the presence of hydrogen gas.

  • Functional Group Introduction: : Further functionalization includes introducing the sulfonyl group through sulfonation reactions with appropriate sulfonyl chlorides.

  • Final Coupling Step: : The key coupling step involves reacting the sulfonyl quinoline intermediate with 2,4,5-trimethylbenzenesulfonamide under base catalysis conditions.

Industrial Production Methods: : Scaling up the synthetic route for industrial production necessitates optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed for more efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, to form quinoline derivatives.

  • Reduction: : Reduction reactions can modify the sulfonyl groups to alter the compound’s solubility and reactivity.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of metal catalysts (e.g., palladium on carbon).

  • Substitution: : Reagents such as halogens or organolithium compounds in the presence of bases like sodium hydroxide.

Major Products

  • Oxidized quinoline derivatives

  • Reduced sulfonyl variants

  • Substituted aromatic derivatives

Scientific Research Applications

This compound holds considerable promise across various domains:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules and materials.

  • Biology: : Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive molecules.

  • Medicine: : Explored for its therapeutic potential, particularly in designing drugs targeting specific enzymes or receptors.

  • Industry: : Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound’s mechanism of action is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, the tetrahydroquinoline core can intercalate with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Compared to other sulfonamide and tetrahydroquinoline-based compounds, 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • Sulfonylquinolines: : Share the sulfonyl group and quinoline core but differ in side chain modifications.

  • Trimethylbenzenesulfonamides: : Similar in having the sulfonamide group but lack the tetrahydroquinoline core.

  • Tetrahydroquinoline Derivatives: : Possess the core structure but differ in the presence and nature of substituent groups.

The distinctiveness of this compound lies in its ability to combine the properties of sulfonamides and tetrahydroquinolines, making it a versatile and valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-8-9-19(14-20(18)23)22-29(26,27)21-13-16(3)15(2)12-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUBPANIMXXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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